REACTION_CXSMILES
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[CH3:1][CH:2]([CH2:4][CH2:5][CH2:6][CH:7]([CH3:32])[CH2:8][CH2:9][CH2:10][C:11]([CH3:31])([OH:30])[C:12]#[C:13][C:14]#[C:15][C:16]([CH3:29])([OH:28])[CH2:17][CH2:18][CH2:19][CH:20]([CH3:27])[CH2:21][CH2:22][CH2:23][CH:24]([CH3:26])[CH3:25])[CH3:3]>[Ni].C(O)C>[CH3:3][CH:2]([CH2:4][CH2:5][CH2:6][CH:7]([CH3:32])[CH2:8][CH2:9][CH2:10][C:11]([CH3:31])([OH:30])[CH2:12][CH2:13][CH2:14][CH2:15][C:16]([CH3:29])([OH:28])[CH2:17][CH2:18][CH2:19][CH:20]([CH3:27])[CH2:21][CH2:22][CH2:23][CH:24]([CH3:25])[CH3:26])[CH3:1]
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Name
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2,6,10,15,19,23-hexamethyltetracosa-11,13-diyne-10,15-diol
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Quantity
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10 g
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Type
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reactant
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Smiles
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CC(C)CCCC(CCCC(C#CC#CC(CCCC(CCCC(C)C)C)(O)C)(O)C)C
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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catalyst
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Smiles
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[Ni]
|
Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
was hydrogenated at 100° C under a hydrogen
|
Type
|
CUSTOM
|
Details
|
for 18 hours
|
Duration
|
18 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CCCC(CCCC(CCCCC(CCCC(CCCC(C)C)C)(O)C)(O)C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |